molecular formula C11H19NO4 B1398726 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate CAS No. 898228-37-0

1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Cat. No.: B1398726
CAS No.: 898228-37-0
M. Wt: 229.27 g/mol
InChI Key: PRWCITKRUVKOEQ-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate is an organic compound widely used in organic synthesis, particularly in the field of medicinal chemistry. It serves as an intermediate and a protecting group in various chemical reactions .

Preparation Methods

The preparation of 1-tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate involves several synthetic routes. . The reaction conditions typically involve the use of organic solvents such as ethanol and dichloromethane, and the process is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate involves its ability to act as a protecting group and an intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes. For instance, in enolization reactions, the compound interacts with bases like lithium diisopropylamide to form enolates, which can then participate in further chemical transformations .

Comparison with Similar Compounds

1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and functionalization possibilities, making it valuable in various synthetic applications.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-methylazetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(4,7-12)8(13)15-5/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWCITKRUVKOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725577
Record name 1-tert-Butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898228-37-0
Record name 1-tert-Butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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